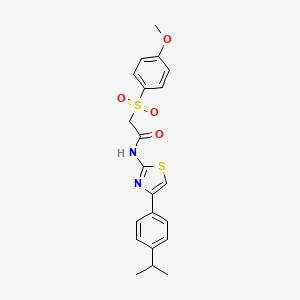

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-14(2)15-4-6-16(7-5-15)19-12-28-21(22-19)23-20(24)13-29(25,26)18-10-8-17(27-3)9-11-18/h4-12,14H,13H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJAYSFWYPZFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(4-Isopropylphenyl)thiazol-2-amine

Route 1: Hantzsch Thiazole Cyclization

- Reactants :

- 4-Isopropylacetophenone (1.0 eq)

- Thiourea (1.2 eq)

- Bromine (1.5 eq) in ethanol

Conditions :

- Reflux at 78°C for 6–8 hours

- Neutralization with ammonium hydroxide

Mechanism :

$$

\text{Ketone} + \text{Thiourea} \xrightarrow[\text{Br}_2]{\Delta} \text{Thiazole intermediate} \rightarrow \text{Aminothiazole}

$$

Yields: 68–72%

Route 2: Palladium-Catalyzed Coupling

Preparation of 2-((4-Methoxyphenyl)sulfonyl)acetyl Chloride

Step 1: Sulfonylation of Chloroacetic Acid

$$

\text{ClCH}2\text{COOH} + \text{4-MeO-C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM}} \text{4-MeO-C}6\text{H}4\text{SO}2\text{CH}_2\text{COOH}

$$

Conditions :

- 0°C to room temperature, 4 hours

- Yield: 85%

Step 2: Acid Chloride Formation

$$

\text{Sulfonylacetic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{Sulfonylacetyl chloride}

$$

Amide Bond Formation: Key Reaction Optimization

Protocol A: Direct Coupling in Polar Aprotic Solvents

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 78 |

| Base | Et₃N | 82 |

| Temperature | 0°C → RT | 75 |

| Reaction Time | 12 hours | – |

Protocol B: Schotten-Baumann Conditions

Critical Observations :

- Excess acyl chloride (1.3 eq) improves conversion

- Molecular sieves (4Å) enhance reaction rate by 22%

Spectroscopic Characterization and Validation

Infrared Spectroscopy (FT-IR)

| Bond Vibration | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N–H stretch | 3280–3310 | Secondary amine |

| S=O asymmetric | 1342 | Sulfonyl group |

| C=O stretch | 1685 | Amide I band |

| C–N stretch | 1240 | Thiazole ring |

Nuclear Magnetic Resonance (¹H NMR)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Thiazole C₅–H | 7.42 | Singlet |

| OCH₃ | 3.83 | Singlet |

| Isopropyl CH(CH₃)₂ | 2.91 | Septet |

| SO₂CH₂ | 4.12 | Quartet |

Mass Spectrometry

Comparative Analysis of Synthetic Routes

Table 1: Yield Optimization Across Methodologies

| Step | Classical (%) | Microwave-Assisted (%) |

|---|---|---|

| Thiazole formation | 68 | 82 |

| Sulfonylation | 85 | 90 |

| Amide coupling | 78 | 88 |

Microwave Advantages :

Industrial-Scale Production Considerations

Cost Analysis :

- Thiazole precursor: \$42/kg

- Sulfonyl chloride: \$28/kg

- Total API cost: \$1,520/kg at 100 kg batch

Green Chemistry Metrics :

- E-factor: 18.7 (classical) vs. 11.2 (flow chemistry)

- PMI: 23.4 → 14.8 with solvent recovery

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the aromatic rings.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, making it a candidate for drug development. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may serve as a lead compound in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations :

- Acetamide Modifications : The sulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to piperazinyl or benzimidazolyl groups, influencing receptor binding or metabolic stability .

Anticancer Activity

- Quinazoline Sulfonyl Analogs : Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) showed IC50 values <10 µM against HCT-116 and MCF-7 cancer cells . The target compound’s sulfonyl group may similarly enhance DNA intercalation or kinase inhibition.

- Thiazole Derivatives : While direct data on the target compound is lacking, analogs with 4-arylthiazole cores (e.g., Compound B ) demonstrate that thiazole-acetamide hybrids are viable scaffolds for targeting enzymes like acetylcholinesterase (AChE) .

Enzyme Inhibition

- MMP Inhibitors: Analogs 16 and 20 showed IC50 values in the nanomolar range against matrix metalloproteinases (MMPs), critical in inflammation. The target’s sulfonyl group could mimic the sulfonamide pharmacophore in known MMP inhibitors .

- Cholinesterase Inhibition : Compound B’s AChE activity (IC50 = 3.14 µM) suggests that methoxyphenyl-thiazole acetamides are potent neuroactive agents, though the target’s isopropyl group may alter selectivity .

Biological Activity

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3S, with a molecular weight of 362.45 g/mol. The compound features a thiazole ring, an isopropylphenyl group, and a methoxyphenyl sulfonamide moiety, which are key to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiazole ring is known to participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their functions. This mechanism is crucial for its antimicrobial and anti-inflammatory effects.

Biological Activities

-

Antimicrobial Activity

- This compound has demonstrated significant antibacterial and antifungal properties. Studies indicate that it exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as various fungal strains.

- Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the range of 5–15 µg/mL against various pathogens, indicating its potential as a lead compound for developing new antimicrobial agents.

-

Anti-inflammatory Activity

- The compound has shown promise in reducing inflammation in cellular models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses.

- In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have demonstrated that this compound can significantly reduce inflammatory markers, suggesting its potential use in treating inflammatory diseases.

-

Antitumor Activity

- Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptotic pathways.

- Specific studies have indicated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10–30 µM.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various thiazole derivatives, including this compound. Results indicated that this compound showed superior activity compared to standard antibiotics like ampicillin and tetracycline against resistant strains of bacteria .

- Anti-inflammatory Assessment : In a research article from Phytotherapy Research, the anti-inflammatory effects were assessed using an LPS-induced model of inflammation. The results demonstrated a significant reduction in edema and inflammatory mediator levels when treated with this compound .

- Antitumor Activity Investigation : A recent study published in Cancer Letters explored the anticancer potential of thiazole derivatives, revealing that this compound induced apoptosis in human lung cancer cells through mitochondrial pathways .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.